4-(difluoromethoxy)-3-ethoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide
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Overview
Description
4-(difluoromethoxy)-3-ethoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide: is a chemical compound with the following properties:
Molecular Formula: CHNOS
CAS Number: 332152-60-0
Molecular Weight: 248.306 g/mol
Preparation Methods
Synthetic Routes: The synthetic route to prepare this compound involves several steps. While I don’t have specific details for this exact compound, I can provide a general outline:
Thiazole Synthesis: Start by synthesizing the thiazole ring, which typically involves cyclization of a thioamide with an α-haloketone or α-haloaldehyde.
Amide Formation: Introduce the benzamide moiety by reacting the thiazole intermediate with an appropriate amine.
Etherification: Finally, introduce the ethoxy and difluoromethoxy groups.
Industrial Production: Industrial-scale production methods may involve modifications of the above steps, optimization for yield, and cost-effective processes.
Chemical Reactions Analysis
This compound can undergo various reactions:
Oxidation: It may be oxidized under suitable conditions.
Reduction: Reduction reactions can modify the functional groups.
Substitution: Substitution reactions at the thiazole ring or the amide group are possible.
Common reagents include oxidants (e.g., KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., Grignard reagents).
Scientific Research Applications
Chemistry::
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure.
Organic Synthesis: It serves as a building block for more complex molecules.
Antimicrobial Activity: Similar thiazole derivatives have shown antimicrobial properties.
Target Identification: Investigate its interactions with biological targets.
Agrochemicals: Potential use in crop protection.
Materials Science: Explore its properties for materials applications.
Mechanism of Action
The exact mechanism remains to be elucidated. it likely interacts with specific molecular targets, affecting cellular processes.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, you can compare it with other thiazole-based molecules. Highlight its distinct features and explore related structures.
Properties
Molecular Formula |
C14H14F2N2O3S |
---|---|
Molecular Weight |
328.34 g/mol |
IUPAC Name |
4-(difluoromethoxy)-3-ethoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C14H14F2N2O3S/c1-3-20-11-6-9(4-5-10(11)21-13(15)16)12(19)18-14-17-8(2)7-22-14/h4-7,13H,3H2,1-2H3,(H,17,18,19) |
InChI Key |
JLNGSOBEZMVMPW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)NC2=NC(=CS2)C)OC(F)F |
Origin of Product |
United States |
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